molecular formula C10H7Br2N B11833903 2,4-Dibromo-6-methylquinoline

2,4-Dibromo-6-methylquinoline

Cat. No.: B11833903
M. Wt: 300.98 g/mol
InChI Key: QGVLMLMVKLGGGY-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms at the 2 and 4 positions, along with a methyl group at the 6 position, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-methylquinoline typically involves multi-step reactions starting from quinoline or its derivatives. One common method includes the bromination of 6-methylquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of eco-friendly catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4-Dibromo-6-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-methylquinoline involves its interaction with specific molecular targets. The bromine atoms and the quinoline ring system play a crucial role in its biological activity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

  • 4,6-Dibromo-2-methylquinoline
  • 2,4-Dibromoquinoline
  • 6-Methylquinoline

Comparison: Compared to other similar compounds, 2,4-Dibromo-6-methylquinoline is unique due to the specific positioning of the bromine atoms and the methyl group. This unique structure influences its reactivity and biological activity. For example, the presence of the methyl group at the 6 position can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

2,4-dibromo-6-methylquinoline

InChI

InChI=1S/C10H7Br2N/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3

InChI Key

QGVLMLMVKLGGGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2Br)Br

Origin of Product

United States

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